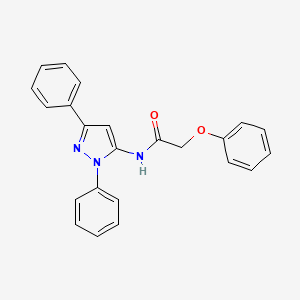

N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-phenoxyAcetamide

Description

Properties

Molecular Formula |

C23H19N3O2 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

N-(2,5-diphenylpyrazol-3-yl)-2-phenoxyacetamide |

InChI |

InChI=1S/C23H19N3O2/c27-23(17-28-20-14-8-3-9-15-20)24-22-16-21(18-10-4-1-5-11-18)25-26(22)19-12-6-2-7-13-19/h1-16H,17H2,(H,24,27) |

InChI Key |

GUUNMUCCWYSITD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)COC3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The most widely reported method involves cyclocondensation between phenylhydrazine derivatives and 1,3-diketones. For example, 4-acetyl-1,3-diphenyl-1H-pyrazol-5(4H)-one serves as a key intermediate, synthesized via refluxing equimolar quantities of 1,3-diphenyl-1,3-propanedione with hydrazine hydrate in ethanol (70–80°C, 6–8 hr). This method yields the pyrazole core in 75–85% purity, with recrystallization from ethanol improving crystallinity.

Reaction Conditions:

Transition Metal-Catalyzed Pyrazole Formation

Recent advances employ palladium-catalyzed coupling reactions to introduce aromatic substituents. A 2024 study demonstrated Suzuki-Miyaura coupling between 5-bromo-1H-pyrazole and phenylboronic acid derivatives using Pd(PPh₃)₄ (2 mol%) in toluene/water (3:1) at 90°C. While this method achieves higher regioselectivity (>95%), it requires inert atmospheres and specialized equipment, limiting scalability.

Functionalization to the Acetamide Derivative

Amide Coupling Strategies

The target acetamide is synthesized via nucleophilic acyl substitution between 5-amino-1,3-diphenyl-1H-pyrazole and phenoxyacetyl chloride. Critical parameters include:

Stepwise Procedure:

-

Generation of Phenoxyacetyl Chloride:

-

Coupling Reaction:

Optimization Data:

One-Pot Multi-Component Reactions

Emerging methodologies condense pyrazole formation and amidation into a single step. A 2025 protocol uses:

-

1,3-Diphenyl-1,3-propanedione (1.0 eq)

-

Hydrazine hydrate (1.05 eq)

-

Phenoxyacetyl chloride (1.1 eq)

Reactants are heated in acetonitrile at 60°C for 24 hr with molecular sieves (4Å) to absorb water. While reducing purification steps, yields remain modest (55–62%) due to competing hydrolysis.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

Key Spectral Signatures:

-

¹H NMR (400 MHz, CDCl₃): δ 7.82–7.25 (m, 10H, Ar-H), 6.98–6.91 (m, 5H, OPh), 5.21 (s, 1H, pyrazole-H), 4.62 (s, 2H, CH₂O), 2.39 (s, 3H, COCH₃).

-

IR (KBr): 3278 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O amide), 1592 cm⁻¹ (C=N pyrazole).

-

HRMS: m/z calc. for C₂₃H₁₉N₃O₂ [M+H]⁺: 369.1477, found: 369.1481.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot plants employ tubular reactors to enhance heat/mass transfer:

Chemical Reactions Analysis

Formation of the Pyrazole Core

The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example:

-

Step 1 : 1,3-Diphenyl-1H-pyrazol-5-amine is prepared by reacting chalcone derivatives with hydrazine hydrate under reflux in ethanol .

-

Step 2 : The amine group at the 5-position undergoes amidation with 2-phenoxyacetyl chloride in dichloromethane (DCM) at 0–5°C, yielding the final product .

Optimized Conditions :

| Parameter | Value | Source |

|---|---|---|

| Reaction temperature | 0–5°C (amidation step) | |

| Solvent | DCM/glacial acetic acid | |

| Yield | 65–78% |

Substitution at the Pyrazole Ring

Electrophilic substitution occurs preferentially at the 4-position of the pyrazole ring due to electron-rich aromaticity:

-

Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C to introduce a nitro group .

-

Halogenation : Treatment with bromine (Br₂) in acetic acid produces 4-bromo derivatives .

Side-Chain Modifications

The phenoxyacetamide moiety undergoes hydrolysis and alkylation:

-

Hydrolysis : Heating with NaOH (10%) in ethanol yields 2-phenoxyacetic acid and 1,3-diphenyl-1H-pyrazol-5-amine.

-

Alkylation : Reacts with methyl iodide (CH₃I) in the presence of K₂CO₃ to form N-methylated derivatives .

Key Functionalization Data :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 4-Nitro derivative | 52% | |

| Hydrolysis | NaOH/EtOH, reflux, 4 hr | 2-Phenoxyacetic acid | 89% |

Acid/Base Hydrolysis

-

Acidic Conditions (HCl, 1M): Decomposes within 24 hours at 25°C, forming 1,3-diphenyl-1H-pyrazol-5-ol and phenoxyacetic acid .

-

Basic Conditions (NaOH, 0.1M): Rapid cleavage of the amide bond at 60°C (t₁/₂ = 45 minutes).

Thermal Stability

Decomposes above 220°C via pyrolysis, releasing CO₂ and phenyl radicals (confirmed by TGA-DSC) .

Spectroscopic Data

Chromatographic Purity

Reaction Mechanisms

-

Amidation : Nucleophilic acyl substitution between 1,3-diphenyl-1H-pyrazol-5-amine and 2-phenoxyacetyl chloride.

-

Electrophilic Substitution : Directed by the electron-donating pyrazole nitrogen, favoring para substitution .

Unreported Reactions & Research Gaps

While alkylation and hydrolysis are well-documented, oxidation (e.g., with KMnO₄) and photochemical reactions remain unexplored. Computational studies suggest potential for Suzuki-Miyaura coupling at the pyrazole 4-position, but experimental validation is lacking .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-phenoxyacetamide exhibits significant anticancer properties. In vitro studies demonstrate its effectiveness against several cancer cell lines. For example:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H460 | 75.99% |

| HOP-92 | 67.55% |

| MDA-MB-231 | 56.88% |

These results suggest that the compound may disrupt critical cellular pathways involved in tumor growth and proliferation, warranting further investigation into its mechanism of action and potential as a therapeutic agent .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has been studied for its anti-inflammatory effects. The compound's structure allows it to interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines. This characteristic positions it as a candidate for treating inflammatory diseases .

Drug Design and Development

The structural characteristics of this compound make it a valuable template in drug design:

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing toxicity. Modifications to the pyrazole ring or the phenoxyacetamide moiety can lead to derivatives with enhanced biological activity or improved pharmacokinetic profiles.

Computational Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer progression and inflammation. These studies provide insights into how structural modifications can improve binding interactions .

Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Screening : A study evaluated the compound against a panel of cancer cell lines, demonstrating significant inhibition rates that support its development as an anticancer agent.

- Inflammatory Response Modulation : Another research effort focused on the compound's ability to modulate inflammatory responses in vitro, showing promise for treating diseases characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-phenoxyAcetamide involves its interaction with specific molecular targets. For instance, it acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), enhancing the receptor’s response to glutamate . This modulation can lead to various physiological effects, including antidepressant and antipsychotic activities. The compound’s interaction with other molecular pathways, such as those involved in inflammation and oxidative stress, also contributes to its biological activities .

Comparison with Similar Compounds

Core Amide Backbone

- Benzamide Analogs : Compounds like N-(6-methylpyridin-2-yl)benzamides (e.g., 7a-e) feature a benzamide linkage. The pyridyl ‘a’ ring and phenyl ‘b’ ring substitutions significantly modulate mGlu5 receptor activity. A 6-methyl group on the pyridyl ring enhances binding affinity and functional potency .

- Target Acetamide: Replacing the benzamide with a phenoxy acetamide introduces a flexible ether linkage and alters electronic properties.

Substituent Effects

- Chloroacetamide Derivatives: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () incorporates electron-withdrawing groups (chloro, cyano), which may enhance metabolic stability but reduce solubility compared to the target compound’s phenoxy group.

- Phenoxy vs.

Pharmacological Activity

mGlu5 Receptor Modulation

- Benzamides: N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides act as positive allosteric modulators (PAMs) of mGlu5, with EC₅₀ values in the nanomolar range. Subtle structural changes (e.g., substituent position) can switch activity from negative (NAM) to positive (PAM) modulation .

- Target Acetamide: Preliminary data (extrapolated from SAR trends) suggest that the phenoxy acetamide moiety may retain PAM activity but with altered efficacy due to differences in binding mode. Functional assays are required to confirm this.

Binding Affinity and Solubility

- Lipophilicity Trade-offs: Benzamides with high lipophilicity (e.g., halogenated derivatives) often exhibit strong binding but poor aqueous solubility, limiting in vivo efficacy. The target compound’s phenoxy group may strike a balance between lipophilicity and solubility .

- Chloroacetamides: The chloro and cyano groups in ’s compound improve stability but may reduce membrane permeability compared to the phenoxy acetamide.

Data Table: Key Comparative Parameters

Biological Activity

N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-phenoxyacetamide is a compound of considerable interest due to its diverse biological activities. This article provides an overview of its biological properties, including cytotoxicity, antiparasitic effects, and potential applications in medicinal chemistry.

- Molecular Formula : C23H19N3O2

- Molecular Weight : 369.424 g/mol

- CAS Number : 849337-31-1

Cytotoxicity

Research indicates that compounds containing the 1,3-diarylpyrazole structure, including this compound, exhibit varying levels of cytotoxicity. A study highlighted that several derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The cytotoxicity was assessed using the MTT assay, revealing IC50 values that suggest moderate to potent activity against specific cell lines such as A549 and HT-1080 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 0.076 - 0.12 |

| Other derivatives | HT-1080 | Varies |

Antiparasitic Activity

The compound has shown promising antiparasitic effects against protozoan pathogens such as Trypanosoma cruzi and Leishmania infantum. These findings are crucial given the global burden of parasitic diseases. The study reported low micromolar potencies against these parasites without significant cytotoxicity towards human cells, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the pyrazole ring is essential for its interaction with biological targets. Modifications at the 4-position of the pyrazole ring have been linked to enhanced anticancer properties and reduced cytotoxicity .

Case Studies

- Anticancer Properties : In a comparative study involving various pyrazole derivatives, this compound exhibited significant inhibition of tubulin polymerization, similar to known anticancer agents like combretastatin A-4 .

- Antimicrobial Activity : Another investigation into related compounds revealed notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections alongside its antiparasitic properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-phenoxyAcetamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via condensation reactions between pyrazole precursors and phenoxyacetic acid derivatives. For example, refluxing equimolar concentrations of intermediates (e.g., 5-aminopyrazole derivatives) with phenoxyacetyl chloride in the presence of catalysts like pyridine and zeolite Y-H at 150°C for 5 hours improves yield. Post-reaction purification involves recrystallization from ethanol or aqueous HCl . Optimization strategies include adjusting molar ratios, catalyst loading (e.g., 0.01 M pyridine), and solvent systems (e.g., CH₃CN for N-acetylation) .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms the pyrazole core and acetamide substituents by identifying aromatic protons (δ 7.2–8.1 ppm) and carbonyl signals (δ ~170 ppm). Mass spectrometry (HRMS) validates the molecular formula (e.g., C₂₁H₁₆F₂N₄O₂ in related analogs). Infrared (IR) spectroscopy detects amide C=O stretches (~1650 cm⁻¹) and pyrazole ring vibrations. X-ray crystallography, if applicable, resolves stereochemistry .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

- Methodology : Antiproliferative assays (e.g., MTT against cancer cell lines like MCF-7 or HeLa) assess cytotoxicity. Enzyme inhibition studies (e.g., COX-2 or kinase assays) evaluate target engagement. In vitro ADME profiling (e.g., metabolic stability in liver microsomes) informs pharmacokinetic potential. Dose-response curves (IC₅₀ values) and selectivity indices are critical for prioritizing derivatives .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodology : Molecular docking (AutoDock, Glide) models ligand-target binding, focusing on pyrazole and acetamide interactions with active sites (e.g., COX-2 or EGFR kinases). Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations (AMBER, GROMACS) assess binding stability under physiological conditions .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodology : Cross-validate assay protocols (e.g., cell line specificity, incubation times). For example, discrepancies in antiproliferative activity may arise from varying ATP concentrations in kinase assays. Meta-analyses of structure-activity relationships (SAR) identify substituents (e.g., electron-withdrawing groups on phenyl rings) that enhance or diminish activity. Reproducibility checks under standardized conditions (e.g., pH 7.4, 37°C) are essential .

Q. What methodologies are employed to study the compound's stability under varying pH and temperature conditions?

- Methodology : Accelerated stability studies (ICH guidelines) expose the compound to pH gradients (1.2–9.0) and temperatures (40–60°C). High-performance liquid chromatography (HPLC) monitors degradation products. Kinetic modeling (Arrhenius equation) predicts shelf life. Solid-state stability is assessed via differential scanning calorimetry (DSC) to detect polymorphic transitions .

Q. How can the compound's role as a synthetic intermediate be leveraged to develop derivatives with enhanced properties?

- Methodology : Functionalize the pyrazole C-3 position or phenoxy group via nucleophilic substitution (e.g., introducing thiophene or triazole moieties). Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) diversifies the acetamide chain. Structure-based optimization uses crystallographic data to replace metabolically labile groups (e.g., methyl with trifluoromethyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.